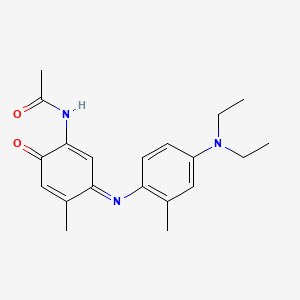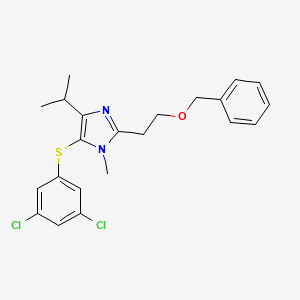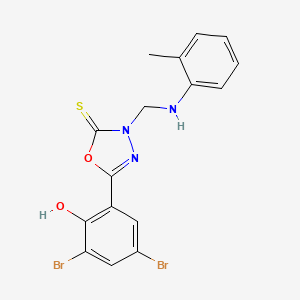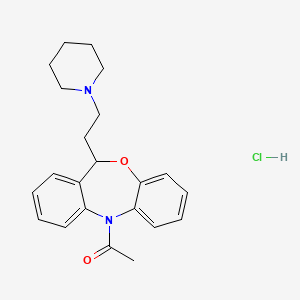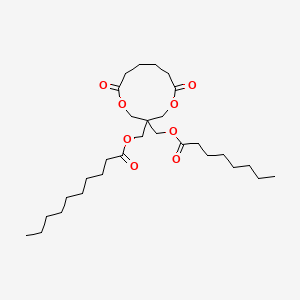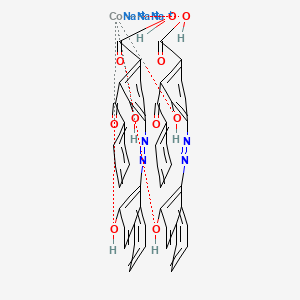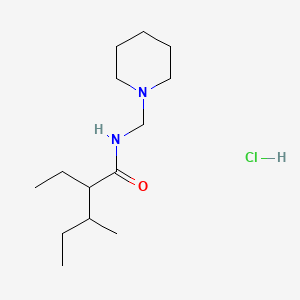
6-Chloro-4-(2-(diethylamino)ethyl)-2H-1,4-benzoxazin-3(4H)-one monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of EINECS 257-078-6 involves several synthetic routes and reaction conditions. One common method is the reaction of dimethylamine with a naphthacene derivative under controlled conditions. Industrial production methods often involve large-scale synthesis using high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
EINECS 257-078-6 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the naphthacene ring, often using halogenating agents or nucleophiles. Common reagents and conditions used in these reactions include acids, bases, solvents like methanol or ethanol, and catalysts to enhance reaction rates.
Wissenschaftliche Forschungsanwendungen
EINECS 257-078-6 has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of EINECS 257-078-6 involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
EINECS 257-078-6 can be compared with other similar compounds, such as:
Tetracycline: Another naphthacene derivative with similar structural features but different biological activities.
Doxycycline: A related compound with enhanced stability and broader spectrum of activity.
Eigenschaften
CAS-Nummer |
51244-42-9 |
|---|---|
Molekularformel |
C14H20Cl2N2O2 |
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
6-chloro-4-[2-(diethylamino)ethyl]-1,4-benzoxazin-3-one;hydrochloride |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c1-3-16(4-2)7-8-17-12-9-11(15)5-6-13(12)19-10-14(17)18;/h5-6,9H,3-4,7-8,10H2,1-2H3;1H |
InChI-Schlüssel |
WAIXCVQVKNMSPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1C(=O)COC2=C1C=C(C=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


